2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzylsulfanyl group, a chloro substituent, and a 4-methylphenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions.
Chlorination: The chloro substituent can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is used in biological studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide: Lacks the 4-methylphenyl group, which may affect its biological activity and properties.
5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide: Lacks the benzylsulfanyl group, which may influence its reactivity and interactions.
Uniqueness
2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide is unique due to the presence of both the benzylsulfanyl and 4-methylphenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H16ClN3OS |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H16ClN3OS/c1-13-7-9-15(10-8-13)22-18(24)17-16(20)11-21-19(23-17)25-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
RLKFJVVRIPMMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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